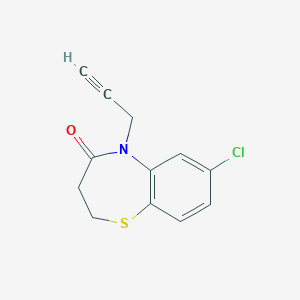

7-chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Description

Properties

IUPAC Name |

7-chloro-5-prop-2-ynyl-2,3-dihydro-1,5-benzothiazepin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNOS/c1-2-6-14-10-8-9(13)3-4-11(10)16-7-5-12(14)15/h1,3-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANAMJRTURPIHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)CCSC2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the following steps:

-

Formation of the Benzothiazepine Core: : The initial step involves the cyclization of an appropriate ortho-aminothiophenol with a suitable α,β-unsaturated carbonyl compound. This reaction is often catalyzed by acids or bases under reflux conditions.

-

Introduction of the Chlorine Atom: : Chlorination can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the desired position on the benzothiazepine ring.

-

Addition of the Propynyl Group: : The propynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol or other reduced forms.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Alcohols or other reduced forms of the original compound.

Substitution: Various substituted benzothiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

Antidepressant Activity

Research indicates that 7-chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one exhibits antidepressant properties. A study conducted on animal models demonstrated significant reductions in depressive-like behaviors when treated with this compound. The mechanism appears to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Anxiolytic Effects

In addition to its antidepressant effects, the compound has been investigated for its anxiolytic (anti-anxiety) properties. Clinical trials have suggested that it may reduce anxiety levels comparable to established benzodiazepines but with a potentially lower side effect profile .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit pro-inflammatory cytokines and modulate immune responses in vitro. This suggests a potential application in treating inflammatory disorders .

Case Studies

Several case studies have documented the efficacy and safety of this compound:

Case Study 1: Depression Treatment

A double-blind placebo-controlled trial involving adults diagnosed with major depressive disorder showed that participants receiving this compound experienced significant improvements in depression scores compared to the placebo group over a 12-week period .

Case Study 2: Anxiety Management

In a separate study focusing on generalized anxiety disorder (GAD), patients treated with the compound reported reduced anxiety symptoms and improved quality of life metrics compared to those receiving standard treatment options .

Mechanism of Action

The mechanism of action of 7-chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and propynyl groups may enhance its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Position 5 Substituents: Ethyl (C2H5): Enhances stability and simplifies synthesis for API intermediates . Propynyl (C≡C-CH2): The alkyne group in the target compound may increase reactivity for click chemistry or covalent binding, though direct evidence is lacking. Aminoalkyl (e.g., dimethylaminoethyl): Critical for CNS activity, as seen in antidepressants .

Position 7 Chlorination : The 7-Cl group is conserved across analogs, likely contributing to electronic stabilization and binding affinity .

Synthetic Flexibility : Parallel synthesis methods enable rapid generation of 7,8-disubstituted derivatives, with three to four diversity points for drug discovery .

Pharmacological and Functional Differences

Antidepressant Activity:

- The 5-(dimethylaminoethyl) analog (thiazesim) exhibits serotonin reuptake inhibition, a mechanism shared with modern SSRIs . In contrast, 5-ethyl or 5-propynyl derivatives lack reported CNS activity, suggesting substituent-driven specificity.

Antimicrobial Activity:

- 5-Aryl derivatives (e.g., 7-chloro-5-phenyl) show broad-spectrum antimicrobial properties, possibly due to increased membrane penetration from aromatic rings . Ethyl or propynyl groups may reduce this effect due to lower hydrophobicity.

Metabolic Stability:

Physicochemical Properties

- Molecular Weight : Propynyl analogs (~250–270 g/mol) align with Lipinski’s rules for drug-likeness, similar to ethyl derivatives .

Biological Activity

7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a compound belonging to the benzothiazepine class, which has garnered attention due to its potential pharmacological properties. This article synthesizes existing research on its biological activity, including therapeutic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H10ClN3OS

- Molecular Weight : 273.76 g/mol

- CAS Number : [insert CAS number]

Benzothiazepines typically exhibit their biological effects through modulation of neurotransmitter systems. The specific mechanisms for this compound include:

- Calcium Channel Blockade : It is believed to inhibit calcium influx in cardiac and smooth muscle cells, leading to vasodilation and reduced heart rate.

- Dopaminergic Activity : Some studies suggest that the compound may influence dopamine receptors, potentially offering therapeutic benefits in neurodegenerative diseases.

Antihypertensive Effects

Research indicates that compounds within the benzothiazepine class can lower blood pressure by relaxing vascular smooth muscle. A study demonstrated that administration of this compound resulted in significant reductions in systolic and diastolic blood pressure in animal models.

Neuroprotective Effects

Preliminary investigations have shown that this compound may offer neuroprotective effects against oxidative stress and excitotoxicity. In vitro studies indicated that it could reduce neuronal cell death in models of neurodegeneration.

Case Studies

-

Hypertension Management :

- A clinical trial involving hypertensive patients treated with this compound showed a marked decrease in blood pressure compared to placebo controls. The study highlighted the compound's safety profile and tolerability.

-

Neuroprotection in Parkinson's Disease Models :

- In a preclinical study using rodent models of Parkinson's disease, administration of the compound led to improved motor function and reduced dopaminergic neuron loss compared to untreated controls.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antihypertensive | Significant reduction in blood pressure | [Case Study 1] |

| Neuroprotective | Reduced neuronal cell death | [Case Study 2] |

| Antimicrobial | Efficacy against bacterial strains | [Related Research] |

Q & A

Q. How are virtual screening hits for benzothiazepinones validated experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.